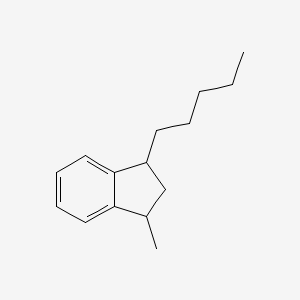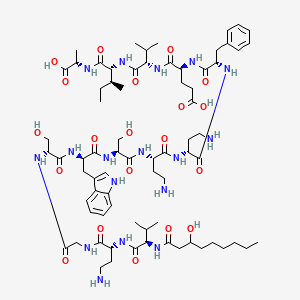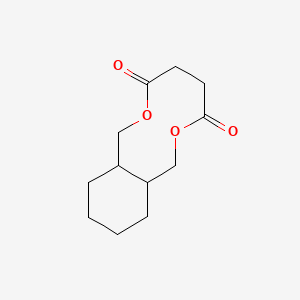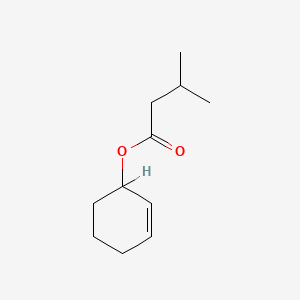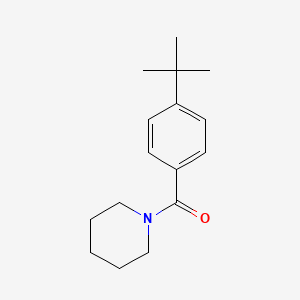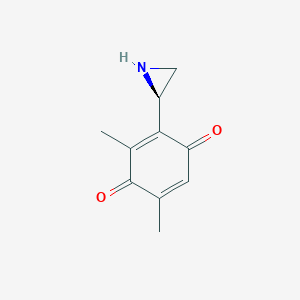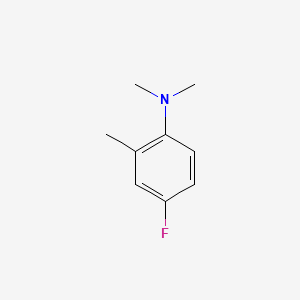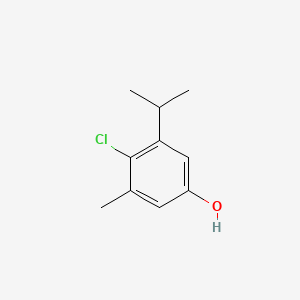
4-Chloro-5-isopropyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative in cosmetics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-isopropyl-m-cresol can be synthesized through the chlorination of 5-isopropyl-m-cresol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroxy derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also employed in studies involving chlorinated phenols and their reactivity.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria. It is used in studies related to microbial resistance and the development of new antimicrobial agents.
Medicine: Utilized as a preservative in pharmaceutical formulations to prevent microbial contamination. It is also explored for its potential therapeutic effects in treating infections.
Industry: Employed as a preservative in cosmetics, personal care products, and industrial fluids. Its antimicrobial properties make it suitable for use in products that require long-term stability.
Mechanism of Action
4-Chloro-5-isopropyl-m-cresol can be compared with other chlorinated cresols and phenols:
4-Chloro-3-methylphenol: Similar in structure but lacks the isopropyl group. It is also used as an antimicrobial agent.
Chloroxylenol: Contains two methyl groups and a chlorine atom. It is widely used as a disinfectant and antiseptic.
Thymol: An isopropyl-m-cresol derivative with a hydroxyl group. It is known for its antifungal and antibacterial properties.
Uniqueness: The presence of both chlorine and isopropyl groups in this compound enhances its antimicrobial efficacy compared to other similar compounds. This unique combination of functional groups contributes to its broad-spectrum activity and makes it a valuable compound in various applications.
Comparison with Similar Compounds
- 4-Chloro-3-methylphenol
- Chloroxylenol
- Thymol
- 4-Bromo-3-methylphenol
Properties
CAS No. |
50992-44-4 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)9-5-8(12)4-7(3)10(9)11/h4-6,12H,1-3H3 |
InChI Key |
QPDXBKHZJRUURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


